molecular formula C10H12N2O3S B2851173 [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid CAS No. 1210-67-9

[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid

Cat. No.: B2851173
CAS No.: 1210-67-9
M. Wt: 240.28
InChI Key: CBVPZLASCIYOBR-UHFFFAOYSA-N
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Description

[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid is a heterocyclic compound featuring a hexahydroquinazolinone core substituted with a thioacetic acid group at the 2-position. Its synthesis involves reacting 2-sulfanyl-5,6,7,8-tetrahydro-4-quinazolinol with chloroacetic acid in the presence of triethylamine and DMF, followed by acidification to yield the final product .

Properties

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-5H2,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVPZLASCIYOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Thioacetic Acid Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid moiety can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Various nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid is used as an intermediate in the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its quinazoline core, which is known to be a scaffold for various bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Quinazoline derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory activities, suggesting that this compound might also possess similar properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes and receptors, modulating their activity. The thioacetic acid moiety might enhance the compound’s ability to bind to certain proteins or enzymes, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Hexahydroquinazolinone vs. Pyrimidine Derivatives
  • N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM): This analog, derived from a pyrimidine-based lead compound (KD = 2.1 µM), demonstrates enhanced MMP-9 inhibition due to the hexahydroquinazolinone core, which likely improves binding to the HPX domain .
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: A structurally related ester derivative synthesized via green chemistry approaches, highlighting the adaptability of the quinazolinone scaffold for functionalization .
Thiopyrano[2,3-d]thiazole Derivatives
  • rel-(5R,6S,7S)-[5-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-oxo-thiopyrano[2,3-d]thiazol-6-yl]-oxoacetic acid: Exhibits anti-inflammatory activity comparable to diclofenac . While the core differs (thiopyrano-thiazole vs. hexahydroquinazolinone), both compounds share a thio-linked acetic acid moiety, suggesting this group contributes to bioactivity across diverse scaffolds.

Thioacetic Acid Derivatives with Triazole Cores

  • 2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids: Synthesized via analogous nucleophilic substitution (chloroacetic acid + thiol precursors), these derivatives demonstrate high pharmacological activity, with salts (e.g., Na+, K+, Cu²⁺) enhancing solubility and bioavailability . The triazole core provides distinct electronic properties compared to the saturated hexahydroquinazolinone, influencing target selectivity.

Benzothieno[2,3-d]pyrimidine Derivatives

  • [(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid: Shares a thioacetic acid substituent but differs in core structure (benzothienopyrimidine vs. hexahydroquinazolinone), illustrating how core rigidity and aromaticity influence molecular recognition .

Key Comparative Data

Compound Class Core Structure Key Substituent Biological Activity Potency (KD or IC₅₀) Reference
Hexahydroquinazolinone Derivatives Hexahydroquinazolinone Thioacetic acid MMP-9 inhibition (inferred) Not reported
Pyrimidine Derivatives Pyrimidine Butanamide MMP-9 inhibition KD = 2.1 µM (lead)
Hexahydroquinazolinone Analogs Hexahydroquinazolinone Butanamide MMP-9 inhibition KD = 320 nM
Thiopyrano-thiazole Derivatives Thiopyrano[2,3-d]thiazole Oxoacetic acid Anti-inflammatory Comparable to diclofenac
Triazole Derivatives 1,2,4-Triazole Thioacetic acid Broad pharmacological Not reported

Mechanistic and Pharmacokinetic Considerations

  • Solubility and Bioavailability : The thioacetic acid group enhances hydrophilicity compared to lipophilic amides (e.g., butanamide), which may improve aqueous solubility but reduce membrane permeability .
  • Metabolic Stability : Thioether linkages (common in these compounds) are generally resistant to hydrolysis, suggesting favorable metabolic profiles .

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